Methyl 3-aminochroman-6-carboxylate hydrochloride
Description
Methyl 3-aminochroman-6-carboxylate hydrochloride is a bicyclic organic compound featuring a chroman (benzopyran) backbone substituted with an amino group at position 3 and a methyl ester at position 4. The hydrochloride salt enhances its stability and solubility in polar solvents. However, direct data on its synthesis, properties, or applications are absent in the provided evidence. The following comparison relies on structurally similar compounds from available sources.
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
methyl 3-amino-3,4-dihydro-2H-chromene-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)7-2-3-10-8(4-7)5-9(12)6-15-10;/h2-4,9H,5-6,12H2,1H3;1H |
InChI Key |
WEWSWZXWDPHCOW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-aminochroman-6-carboxylate hydrochloride typically involves the reaction of chroman derivatives with appropriate reagents to introduce the amino and carboxylate groups. One common method involves the use of SnCl2 and NaOAc in THF to provide the desired product in good yield . The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial production methods may also involve the use of automated reactors and continuous flow systems to enhance the production rate and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminochroman-6-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylate groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield chroman oxides, while substitution reactions can produce a variety of substituted chroman derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-aminochroman-6-carboxylate hydrochloride has been studied for its potential as a therapeutic agent in treating several serotonin-related disorders. The compound acts as both a serotonin reuptake inhibitor and a modulator of serotonin receptors, making it a candidate for treating conditions such as:
- Major Depressive Disorder : The compound's ability to inhibit serotonin reuptake may help alleviate symptoms of depression, which affects millions globally .
- Anxiety Disorders : Its action on serotonin receptors suggests potential benefits in managing anxiety disorders, including generalized anxiety disorder and panic disorder .
- Post-Traumatic Stress Disorder : Preliminary studies indicate that the compound may help in reducing symptoms associated with PTSD through its serotonergic activity .
The biological activity of this compound has been explored through various mechanisms:
- Antioxidant Properties : Research indicates that the compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a key role.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| This compound | High | |
| Ascorbic Acid | Moderate |
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions, primarily focusing on the modification of chroman derivatives. The synthesis pathways can yield various analogs with potentially enhanced biological activities.
Table 2: Synthesis Pathways
| Reaction Type | Description |
|---|---|
| Condensation | Formation of chroman derivatives from phenolic compounds |
| Reduction | Conversion of intermediates to target compounds through hydrogenation |
| Functionalization | Introduction of various functional groups to enhance biological activity |
Case Studies
Various studies have documented the effects of this compound on different biological systems:
- Study on Depression Models : In animal models, administration of the compound resulted in significant reductions in depressive-like behaviors, indicating its potential efficacy as an antidepressant .
- Anxiolytic Effects : Another study demonstrated that the compound could reduce anxiety-like behaviors in rodents, supporting its application in treating anxiety disorders .
Mechanism of Action
The mechanism of action of methyl 3-aminochroman-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylate groups play a crucial role in its binding to target molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl 3-aminoadamantane-1-carboxylate Hydrochloride
- Structure: Combines an adamantane cage (rigid tricyclic hydrocarbon) with a methyl ester and amino group.
- Molecular Formula: C₁₂H₂₀ClNO₂ | Molecular Weight: 245.75 g/mol .
- Key Differences: The adamantane core confers extreme rigidity and lipophilicity compared to the chroman ring, which has partial aromaticity. Adamantane derivatives are known for enhancing blood-brain barrier penetration, whereas chroman-based compounds may exhibit different pharmacokinetic profiles due to their oxygen-containing ring.
Methyl 6-(Aminomethyl)nicotinate Hydrochloride
6-Amino-3-ethylphenol Hydrochloride
- Structure: Phenol ring with an amino group at position 6 and an ethyl group at position 3.
- Molecular Formula: C₈H₁₂ClNO | Molecular Weight: 173.64 g/mol (estimated).
- Key Differences: Lacks the bicyclic framework and ester functionality, limiting conformational rigidity and metabolic stability compared to the target compound . Phenolic hydroxyl groups are prone to oxidation, whereas ester groups in chroman derivatives may offer better hydrolytic stability.
Methyl 2-(3-Aminooxetan-3-yl)acetate Hydrochloride
- Structure: Oxetane ring (4-membered oxygen heterocycle) substituted with an amino group and an acetate methyl ester.
- Molecular Formula: C₆H₁₂ClNO₃ | Molecular Weight: 181.62 g/mol .
- Key Differences :
- The strained oxetane ring enhances polarity and metabolic stability compared to the chroman system.
- Smaller ring size may reduce steric hindrance, facilitating interactions with flat binding sites.
Physicochemical and Hazard Comparison
Table 1: Key Properties of Related Compounds
Hazard Notes:
- Methyl 3-aminocyclopentanecarboxylate (analog): Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
- 3-Fluoro Deschloroketamine HCl : Stored at -20°C for stability, suggesting sensitivity to heat .
Research and Application Insights
- Medicinal Chemistry : Adamantane and chroman derivatives are explored for CNS-targeting drugs due to their ability to penetrate lipid membranes .
- Synthetic Utility: Ester and amino groups in these compounds serve as handles for further functionalization, e.g., amide bond formation or hydrolysis to carboxylic acids .
- Stability Challenges : Hydrochloride salts improve crystallinity but may require controlled storage conditions (e.g., -20°C for analogs like 3-Fluoro Deschloroketamine HCl) .
Biological Activity
Methyl 3-aminochroman-6-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of chroman, a bicyclic compound known for its diverse biological properties. The presence of the amino and carboxylate functional groups in its structure enhances its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, in vitro tests demonstrated significant cell growth inhibition in several cancer cell lines, including breast and prostate cancer cells.
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. It displayed notable efficacy against various microbial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammation markers in vitro, which could be beneficial for inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to modulate specific signaling pathways:
- Inhibition of Hsp90 : Research suggests that compounds similar to methyl 3-aminochroman derivatives may act as inhibitors of heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival and proliferation. By inhibiting Hsp90, these compounds can lead to the degradation of client proteins involved in tumor growth .
- Modulation of Apoptotic Pathways : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to increased cell death in cancerous cells.
Case Studies
- Anticancer Efficacy : In a study conducted on various cancer cell lines, this compound was found to induce apoptosis at concentrations as low as 10 µM. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential.
- Antimicrobial Testing : A series of tests against bacterial strains such as Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating significant antimicrobial activity .
- Anti-inflammatory Study : In vitro assays using human macrophages indicated that treatment with this compound led to a reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
